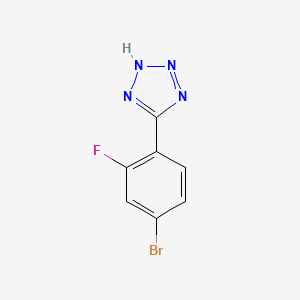

5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Description

Properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNRPKDPUSJSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Crystal Structure Analysis of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole: From Synthesis to Structural Elucidation

Abstract

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of the novel compound 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. While a published crystal structure for this specific molecule is not yet available in crystallographic databases, this document serves as a predictive and methodological framework for researchers in crystallography, medicinal chemistry, and drug development. We will explore the synthetic pathways, crystallization strategies, and the intricacies of single-crystal X-ray diffraction analysis. The causality behind each experimental choice is detailed, ensuring a robust and reproducible protocol. This guide is grounded in authoritative references and established best practices in small molecule crystallography.

Introduction: The Significance of Tetrazole Scaffolds in Medicinal Chemistry

5-substituted-1H-tetrazoles are of profound interest in medicinal chemistry as they often serve as bioisosteres for carboxylic acids.[1] This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. The specific compound, this compound, incorporates a halogenated phenyl ring, a common feature in many pharmaceuticals that can enhance binding affinity and modulate electronic properties.

The three-dimensional arrangement of atoms within a crystal, known as the crystal structure, provides invaluable information about molecular geometry, intermolecular interactions, and absolute configuration.[2][3] For drug development professionals, this data is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and in solid-state characterization for formulation development. This guide will, therefore, outline the necessary steps to determine the crystal structure of this promising tetrazole derivative.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for any successful X-ray diffraction experiment.[4] This section details the synthetic route to obtain the target compound and the subsequent crystallization methodologies.

Synthesis of this compound

The most proficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile. A plausible synthetic pathway is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and a catalytic amount of a Lewis acid such as zinc chloride or a cobalt(II) complex.

-

Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into acidified water to precipitate the product.

-

Filter the crude product, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Crystallization Strategies

Obtaining diffraction-quality crystals is often the most challenging step. Several techniques should be systematically explored.

Table 1: Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated film to allow the solvent to evaporate slowly. | This is a simple and often effective method for a wide range of compounds. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed chamber containing a solvent in which the compound is less soluble. | This technique allows for a gradual decrease in solubility, promoting slow crystal growth.[5] |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. | The solubility of most compounds decreases with temperature, leading to supersaturation and crystallization. |

| Co-crystallization | The target compound is crystallized in the presence of a second compound (a "co-former") to form a multi-component crystal. | This can be particularly useful for compounds that are difficult to crystallize on their own.[3] |

Experimental Protocol: Crystallization Screening

-

Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene).

-

Set up crystallization trials using the techniques described in Table 1.

-

Monitor the trials regularly for crystal growth. Crystals suitable for X-ray diffraction should be at least 20 µm in all dimensions.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[4][6]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.[5] Modern diffractometers, such as those equipped with a dual-source (Mo and Cu) CCD or a high-brilliance MetalJet X-ray source, are employed for this purpose.[4][6]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined using least-squares methods to best fit the experimental data.

Data Validation and Deposition

The final crystal structure is validated using software tools like checkCIF to ensure its quality and chemical sense. Upon successful validation, the crystallographic data should be deposited in a public repository, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[7][8][9]

Expected Structural Features and Analysis

Based on the chemical structure of this compound, we can anticipate several key structural features:

-

Planarity: The tetrazole and phenyl rings are expected to be largely planar. The dihedral angle between these two rings will be a key conformational parameter.

-

Intermolecular Interactions: The tetrazole ring is rich in nitrogen atoms, making it a good hydrogen bond donor and acceptor. We can expect to see N-H···N or C-H···N hydrogen bonds in the crystal packing. Halogen bonding involving the bromine atom is also a possibility.

-

Tautomerism: The proton on the tetrazole ring can reside on different nitrogen atoms, leading to tautomers. The crystal structure will reveal the preferred tautomeric form in the solid state.

Table 2: Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

| Chemical formula | C₇H₄BrFN₄ |

| Formula weight | 243.04 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~14-18 |

| β (°) | ~95-105 |

| V (ų) | ~1000-1500 |

| Z | 4 |

| ρcalc (g/cm³) | ~1.8-2.0 |

| R₁ (I > 2σ(I)) | < 0.05 |

| wR₂ (all data) | < 0.15 |

Conclusion

The crystal structure analysis of this compound offers a gateway to understanding its fundamental chemical and physical properties. This in-depth guide provides a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The resulting structural information will be invaluable for medicinal chemists and drug development professionals in the rational design of new therapeutic agents. By following the detailed protocols and understanding the underlying principles, researchers can confidently undertake the challenge of determining the crystal structure of this and other novel small molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. rigaku.com [rigaku.com]

- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excillum.com [excillum.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. biokeanos.com [biokeanos.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 5-(4-bromo-2-fluorophenyl)-2H-tetrazole. In the absence of published experimental spectra, this document serves as an expert-level resource for researchers, leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By dissecting the molecule's structural components and drawing comparisons with analogous structures, this guide offers a robust framework for the synthesis, purification, and structural verification of this and similar tetrazole derivatives. Detailed experimental protocols, data interpretation strategies, and workflow visualizations are provided to support drug development and chemical research professionals.

Introduction

5-substituted-2H-tetrazoles are a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability. The target molecule, this compound, combines this valuable scaffold with a di-substituted phenyl ring, incorporating both a bromine and a fluorine atom. These halogens can modulate the compound's lipophilicity, electronic properties, and potential for halogen bonding, making it a promising candidate for drug discovery programs.

Accurate structural elucidation is the cornerstone of chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide the necessary tools to confirm the identity, purity, and structure of a newly synthesized molecule. This guide presents a comprehensive, predicted spectroscopic profile of this compound, offering a reliable benchmark for its future synthesis and characterization.

Molecular Structure and Synthetic Strategy

The first step in any characterization is a thorough understanding of the molecule's structure and a viable pathway to its synthesis.

Chemical Structure

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; F [label="F"]; Ctet [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; H [label="H"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; F [pos="-2.4,1.3!"]; Br [pos="0,-2.8!"]; Ctet [pos="2.6,0!"]; N1 [pos="3.5,0.8!"]; N2 [pos="4.3,0!"]; N3 [pos="3.5,-0.8!"]; N4 [pos="2.9,-1.3!"]; H [pos="5.1,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- F; C4 -- Br; C6 -- Ctet; Ctet -- N1; N1 -- N2; N2 -- H; N2 -- N3; N3 -- Ctet; // Aromatic double bonds (represented as single for simplicity in neato) // Tetrazole double bonds edge [style=dashed]; C1 -- C6; C2--C3; C4--C5; N1 -- N2; N3 -- Ctet; } Structure of this compound

Proposed Synthesis Workflow

A well-established and reliable method for synthesizing 5-aryl-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[1][2] The logical precursor for our target compound is 4-bromo-2-fluorobenzonitrile.[3][4] The overall workflow from synthesis to characterization is a self-validating system.

Predicted Spectroscopic Data and Analysis

¹H NMR Spectroscopy

Proton NMR is paramount for confirming the substitution pattern on the aromatic ring and identifying the acidic proton of the tetrazole ring. The spectrum is predicted to be recorded in a solvent like DMSO-d₆, which can accommodate the acidic N-H proton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3' | ~ 7.95 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 2.0 |

| H-5' | ~ 7.75 | Doublet of doublets (dd) | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 9.0 |

| H-6' | ~ 7.60 | Triplet of doublets (td) or ddd | ³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.5, ⁵J(H,F) ≈ 1.0 |

| NH | > 15.0 (broad) | Singlet (broad) | - |

Expertise & Causality:

-

Aromatic Region (7.5-8.0 ppm): The protons on the phenyl ring are deshielded, appearing in the typical aromatic region.[5] The electron-withdrawing nature of the halogens and the tetrazole ring shifts these protons downfield from benzene (7.37 ppm).

-

H-3' and H-5' Splitting: The fluorine atom at C-2' introduces heteronuclear coupling. H-3' (ortho to F) will show a large ³J(H,F) coupling of approximately 9.0 Hz. H-5' (meta to F) will exhibit a smaller ⁴J(H,F) coupling of around 2.0 Hz.[6] Both protons will also show standard ortho ³J(H,H) coupling to H-6'.

-

H-6' Splitting: This proton is ortho to the tetrazole, meta to the fluorine, and ortho to the bromine. It will primarily appear as a triplet due to coupling with its two ortho neighbors (H-5' and H-3'), though this may resolve into a more complex triplet of doublets or doublet of doublet of doublets (ddd) upon close inspection.

-

Tetrazole NH Proton: The N-H proton of a 5-substituted-1H-tetrazole is highly acidic and its chemical shift is very sensitive to solvent and concentration. In DMSO-d₆, it is expected to appear as a very broad singlet significantly downfield, often above 15 ppm, due to strong hydrogen bonding with the solvent.[7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width is sufficient to include the downfield N-H proton (e.g., -2 to 18 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectroscopy

Carbon NMR, particularly with ¹H-decoupling, is essential for confirming the number of unique carbon environments and observing the characteristic C-F coupling, a powerful diagnostic tool.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, etc.) |

|---|---|---|---|

| C-5 (Tetrazole) | ~ 155 | Singlet | - |

| C-1' | ~ 125 | Doublet (d) | ²J(C,F) ≈ 15-25 Hz |

| C-2' | ~ 160 | Doublet (d) | ¹J(C,F) ≈ 240-260 Hz |

| C-3' | ~ 118 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz |

| C-4' | ~ 123 | Singlet (or very small d) | ⁴J(C,F) ≈ 1-3 Hz |

| C-5' | ~ 135 | Singlet | - |

| C-6' | ~ 130 | Doublet (d) | ³J(C,F) ≈ 5-10 Hz |

Expertise & Causality:

-

C-F Coupling: The most telling feature will be the large one-bond coupling constant (¹JCF) for C-2', the carbon directly attached to the fluorine atom. This value is typically in the range of 240-260 Hz and appears as a doublet in the ¹H-decoupled spectrum.[8] The carbons two bonds away (C-1' and C-3') will show smaller ²JCF couplings (15-30 Hz), also as doublets.[8]

-

C-2' Chemical Shift: The direct attachment to the highly electronegative fluorine atom causes a significant downfield shift for C-2', placing it around 160 ppm.

-

C-Br and C-Tetrazole: The carbon attached to bromine (C-4') will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the tetrazole (C-1') will be influenced by the ring's electronic properties. The tetrazole carbon (C-5) itself is typically found far downfield (~155 ppm).[9]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: Acquire a ¹H-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation and standard corrections. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 2500 | Broad, Strong | N-H stretching (H-bonded tetrazole) |

| ~ 3100 | Medium | Aromatic C-H stretching |

| ~ 1610, 1550 | Medium-Strong | C=C aromatic ring stretching |

| ~ 1470, 1400 | Medium-Strong | N=N and C=N stretching (tetrazole ring)[10] |

| ~ 1250 | Strong | Asymmetric C-F stretching |

| ~ 1100-1000 | Strong | Tetrazole ring vibrations[11] |

| < 800 | Medium | C-Br stretching |

Expertise & Causality:

-

N-H Stretch: The most characteristic feature of an N-H tetrazole is a very broad and strong absorption band in the 3200-2500 cm⁻¹ region, indicative of strong intermolecular hydrogen bonding.[12][13]

-

Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic peaks between 1000 and 1500 cm⁻¹, corresponding to various C=N and N=N stretching and ring breathing modes.[10][14]

-

C-F and C-Br Stretches: A strong band around 1250 cm⁻¹ is expected for the C-F stretch, while the C-Br stretch will appear at a much lower frequency in the fingerprint region (< 800 cm⁻¹).

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition, while fragmentation patterns from tandem MS (MS/MS) or Electron Ionization (EI-MS) can provide structural information.

Predicted High-Resolution Mass Spectrometry Data (ESI+):

-

Molecular Formula: C₇H₄BrFN₄

-

Exact Mass (Monoisotopic): 241.9579

-

Predicted Ion: [M+H]⁺ = 242.9658

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of two major peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, at m/z 242.9658 and 244.9637, respectively. These peaks will have a nearly 1:1 intensity ratio, which is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[15][16]

Predicted Fragmentation Pathway (EI-MS): The primary fragmentation pathway in EI-MS for aromatic tetrazoles involves the loss of molecular nitrogen (N₂).

Expertise & Causality:

-

Loss of N₂: The tetrazole ring is known to readily lose a molecule of dinitrogen (28 Da) upon ionization, which is a highly favorable fragmentation pathway leading to a stable nitrilimine intermediate.[17] This would result in a prominent fragment ion at m/z 214/216.

-

Loss of HCN: Subsequent fragmentation could involve the loss of HCN (27 Da) from the remaining fragment, leading to an ion at m/z 175/177.

-

Halogen Ions: Cleavage of the C-Br bond or the entire phenyl group can also occur, though the loss of N₂ is typically the dominant initial fragmentation step for this class of compounds.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Processing: Analyze the resulting spectrum for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition from the measured exact mass and compare the observed isotopic pattern with the theoretical pattern for a C₇H₄BrFN₄ species.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic blueprint for this compound. The predicted data establishes a clear set of benchmarks for any researcher undertaking its synthesis. The definitive identification of this compound will rely on the collective agreement of all four analytical techniques: the specific spin-spin coupling patterns in ¹H and ¹³C NMR (especially C-F couplings), the characteristic N-H and ring vibrations in IR spectroscopy, and the correct exact mass with the signature 1:1 bromine isotopic pattern in mass spectrometry. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

- 1. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel Synthesis of 5-Substituted Tetrazoles from Nitriles | Semantic Scholar [semanticscholar.org]

- 3. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pnrjournal.com [pnrjournal.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Tetrazole Derivative

In the landscape of modern medicinal chemistry, tetrazole-containing compounds represent a cornerstone of drug discovery, demonstrating a remarkable breadth of pharmacological activities.[1][2] The subject of this technical guide, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, is a novel chemical entity for which, at the time of this writing, no definitive mechanism of action has been elucidated in published literature. This document, therefore, deviates from a conventional whitepaper. Instead, it serves as a proactive, in-depth technical guide that synthesizes the known biological roles of its constituent chemical motifs to postulate a likely mechanism of action. More importantly, it provides a comprehensive, actionable framework of experimental protocols for researchers to rigorously test these hypotheses and unveil the therapeutic potential of this promising compound.

Our approach is grounded in the established principles of medicinal chemistry, particularly the concept of bioisosterism, where the tetrazole ring is a well-recognized surrogate for the carboxylic acid group, often enhancing metabolic stability and pharmacokinetic profiles.[3] The presence of the bromo- and fluoro- substituents on the phenyl ring further suggests potential for specific and potent interactions with biological targets.

This guide is structured to first present a hypothesized mechanism of action based on structure-activity relationships of analogous compounds. This is followed by a detailed, multi-stage experimental workflow designed to systematically investigate and validate the compound's biological activity and molecular targets.

Part 1: A Postulated Mechanism of Action Rooted in Precedent

The chemical architecture of this compound offers several clues to its potential biological activity. The tetrazole moiety is a key feature in numerous approved drugs, including antihypertensives and anticancer agents.[4] The halogenated phenyl ring is also a common feature in pharmacologically active compounds, often contributing to target binding affinity and selectivity.

Based on an analysis of these structural components and the broader landscape of tetrazole pharmacology, we postulate that this compound may exert its effects through one or more of the following mechanisms:

-

Antagonism of Angiotensin II Receptor Type 1 (AT1R): Many potent antihypertensive drugs, such as Losartan, feature a tetrazole ring that mimics the carboxylate group of angiotensin II, leading to the blockade of the AT1 receptor. The phenyl group of this compound could potentially orient the molecule within the AT1R binding pocket.

-

Inhibition of Cancer-Associated Enzymes: Tetrazole derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The bromo- and fluoro-substituents could enhance the compound's binding affinity to the active site of such enzymes.

-

Modulation of Inflammatory Pathways: Several tetrazole-containing compounds exhibit anti-inflammatory properties.[5] It is plausible that this compound could interfere with key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokine signaling pathways.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on these hypotheses.

Caption: Postulated signaling pathways for this compound.

Part 2: A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, we propose a multi-stage experimental approach. This workflow is designed to first identify the broad biological effects of the compound and then progressively narrow down to its specific molecular target(s) and signaling pathways.

The following diagram provides a high-level overview of the proposed experimental workflow.

Caption: A three-phase experimental workflow to elucidate the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological effects of this compound across a range of cellular models.

Protocol 1.1: Cell Viability Assays

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U87 - glioblastoma) and a non-cancerous control cell line (e.g., HEK293) in their respective recommended media.

-

Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent and measure luminescence to determine ATP levels.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol 1.2: High-Content Imaging

-

Cell Culture and Treatment: As described in Protocol 1.1, using optically clear bottom plates.

-

Staining: After treatment, fix the cells and stain with fluorescent dyes for key cellular components (e.g., DAPI for nucleus, phalloidin for actin cytoskeleton, and a mitochondrial stain).

-

Imaging and Analysis: Acquire images using a high-content imaging system and analyze for changes in cell morphology, nuclear condensation (apoptosis), and cytoskeletal organization.

Phase 2: Target Hypothesis Testing

Based on the results from Phase 1, this phase will test specific hypotheses about the molecular targets of the compound.

Protocol 2.1: AT1 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

-

Binding Reaction: Incubate the membranes with a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) in the presence of increasing concentrations of this compound.

-

Detection: Separate bound from free radioligand by filtration and measure the radioactivity of the filters.

-

Data Analysis: Determine the Ki (inhibition constant) of the compound for the AT1 receptor.

Protocol 2.2: In Vitro Enzyme Inhibition Assays

-

Enzyme Source: Obtain purified recombinant human enzymes for the hypothesized targets (e.g., MMP-2, HDAC1, COX-2).

-

Inhibition Assay: Perform enzyme activity assays using specific substrates in the presence of varying concentrations of this compound.

-

Detection: Use a detection method appropriate for the specific enzyme (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.

Table 1: Hypothetical Quantitative Data Summary

| Assay | Target | Predicted IC50/Ki (µM) |

| Cell Viability | A549 (Lung Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 12.8 | |

| Receptor Binding | AT1 Receptor | > 100 |

| Enzyme Inhibition | MMP-2 | 2.5 |

| HDAC1 | 18.7 | |

| COX-2 | 8.1 |

Phase 3: Direct Target Identification and Validation

If the hypothesis-driven approaches in Phase 2 are inconclusive, or to confirm the identified target, unbiased methods will be employed.

Protocol 3.1: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).

-

Protein Binding: Incubate the immobilized compound with a cell lysate.

-

Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound.

-

Thermal Challenge: Heat the cell lysate to various temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the soluble fraction by Western blot for candidate target proteins. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its structural features strongly suggest its potential as a modulator of key biological pathways implicated in prevalent diseases. The comprehensive experimental workflow detailed in this guide provides a robust and systematic approach for researchers to unravel the therapeutic potential of this and other novel tetrazole derivatives. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phmethods.net [phmethods.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the In Vitro Evaluation of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

Foreword: The Rationale for Investigation

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which enhances metabolic stability and cell permeability.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow tetrazole-containing compounds to bind effectively to a diverse range of biological targets.[2] The subject of this guide, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, incorporates a halogenated phenyl ring, a feature often exploited to modulate pharmacokinetic properties and binding affinities. The presence of bromo and fluoro substituents can significantly influence the compound's lipophilicity, metabolic profile, and interaction with target proteins.

This document provides a comprehensive framework for the initial in vitro characterization of this compound, designed for researchers in drug discovery and development. Our approach is not merely a sequence of protocols but a logical, tiered strategy designed to efficiently profile the compound’s biological potential, starting from broad cytotoxic effects and moving towards more specific mechanistic inquiries.

Chapter 1: Foundational Characterization

Before embarking on biological assays, ensuring the integrity and understanding the basic physicochemical properties of the test compound is paramount. This foundational data underpins the reliability and reproducibility of all subsequent biological evaluations.

1.1 Purity and Structural Verification The first step is to confirm the identity and purity of the synthesized this compound. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[3][4]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for use in biological assays.

1.2 Solubility Assessment A compound's solubility in aqueous and organic solvents dictates its suitability for different assay formats. Preliminary solubility tests should be conducted in commonly used vehicles like Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) to establish an optimal stock concentration and working dilution range.

Chapter 2: A Tiered Strategy for In Vitro Biological Evaluation

We advocate for a progressive screening cascade to build a comprehensive biological profile of the compound. This approach ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more complex, target-specific investigations based on initial findings.

Caption: Tiered workflow for in vitro evaluation.

Chapter 3: Tier 1 - Cytotoxicity and Antiproliferative Profiling

The initial and most critical assessment is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] Many tetrazole derivatives have demonstrated potent anticancer activity, making this a logical starting point.[7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Caption: Principle of the MTT colorimetric assay.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line (e.g., HEK-293).[10]

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[12]

-

96-well flat-bottom plates.

-

Multi-well spectrophotometer (ELISA reader).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by shaking on an orbital shaker for 15 minutes.[6]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

Data Presentation and Analysis: The results should be tabulated to show the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated using non-linear regression analysis.

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC₅₀ (µM) |

| MCF-7 | 0.1 | 98.2 ± 4.5 | |

| 1 | 85.1 ± 3.9 | ||

| 10 | 52.3 ± 2.8 | 10.5 | |

| 50 | 15.7 ± 1.9 | ||

| A549 | 10 | 48.9 ± 3.1 | 9.8 |

| HEK-293 | 10 | 92.4 ± 5.1 | >100 |

Table 1: Example data from an MTT assay. A lower IC₅₀ value against cancer cells and a higher value against normal cells indicate selective cytotoxicity.

Chapter 4: Tier 2 - Elucidating the Mechanism of Action

If the compound shows significant cytotoxicity, the next logical step is to investigate its potential molecular targets. Based on the broad activities of heterocyclic compounds, enzyme inhibition and receptor binding are two primary avenues of exploration.

Protocol: General Enzyme Inhibition Assay

Causality: Many anticancer drugs function by inhibiting enzymes crucial for cancer cell proliferation, such as kinases or proteases.[13] An enzyme inhibition assay measures how effectively a compound blocks the activity of a specific enzyme.[13]

Caption: General workflow for an enzyme inhibition assay.

Materials:

-

Purified target enzyme.

-

Specific enzyme substrate.

-

Assay buffer optimized for the enzyme's activity.

-

96-well plates (clear, black, or white, depending on the detection method).[14]

-

Microplate reader.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Dissolve the enzyme and substrate in the same buffer.[13]

-

Enzyme-Inhibitor Pre-incubation: To each well of a 96-well plate, add a fixed amount of the enzyme solution followed by the various concentrations of the test compound. Include positive controls (known inhibitor) and negative controls (vehicle only).[14]

-

Incubation: Allow the plate to pre-incubate for 15-30 minutes at the enzyme's optimal temperature to permit the compound to bind to the enzyme.[14]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time by reading the absorbance or fluorescence at regular intervals.[15]

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol: Radioligand Receptor Binding Assay

Causality: If the compound's structure suggests it might interact with a cell surface receptor (e.g., a GPCR), a competitive binding assay can determine its affinity for that target.[16] This is crucial for understanding pharmacology and potential off-target effects.

Principle: This assay measures the ability of the test compound (unlabeled "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor.[17][18] The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.

Materials:

-

Cell membranes or whole cells expressing the receptor of interest.[19]

-

A specific, high-affinity radioligand for the target receptor.

-

Unlabeled test compound (this compound).

-

Assay buffer and wash buffer.

-

Glass fiber filters (e.g., GF/C).[19]

-

96-well filtration apparatus.[17]

-

Scintillation counter.

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, combine the receptor preparation (cell membranes), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[19]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[17][19]

-

Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter using a vacuum filtration harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[17]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]

Data Presentation:

| Assay Target | Compound IC₅₀ (µM) | Known Ligand IC₅₀ (µM) | Calculated Kᵢ (µM) |

| Kinase X | 5.2 | 0.1 | - |

| Receptor Y | 15.8 | 0.05 | 7.3 |

Table 2: Example data summarizing results from target-based assays.

Conclusion and Forward Outlook

This guide outlines a systematic, multi-tiered approach for the initial in vitro evaluation of this compound. By starting with broad cytotoxicity screening and progressing to specific enzyme and receptor-based assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. The data generated from these assays—IC₅₀ values from cytotoxicity screens, Kᵢ values from binding assays—are critical decision-making points in the drug discovery pipeline. Positive results would warrant progression to more advanced cellular assays, such as Western blotting to probe pathway modulation or flow cytometry to analyze effects on the cell cycle and apoptosis, ultimately paving the way for preclinical in vivo studies.

References

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. benchchem.com [benchchem.com]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. giffordbioscience.com [giffordbioscience.com]

preliminary screening of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole bioactivity

An in-depth technical guide on the .

Introduction: The Therapeutic Potential of Tetrazole Scaffolds

The tetrazole ring is a privileged scaffold in medicinal chemistry, recognized for its unique electronic properties and its ability to act as a bioisostere for carboxylic acids. This five-membered heterocyclic ring, with its four nitrogen atoms, is metabolically stable and can participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding, ion-dipole, and dipole-dipole interactions. These characteristics have led to the successful development of numerous tetrazole-containing drugs with a wide range of therapeutic applications, including antihypertensive agents like losartan and antimicrobial compounds. The specific compound of interest, 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, combines the tetrazole moiety with a halogenated phenyl ring. The presence of bromine and fluorine atoms can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a compelling candidate for bioactivity screening.

This guide presents a structured, multi-tiered approach for the preliminary bioactivity screening of this compound, designed for researchers in drug discovery and development. The workflow begins with in silico predictive modeling to forecast pharmacokinetic properties and potential biological targets, followed by a targeted in vitro screening cascade to empirically validate these predictions. The methodologies are selected to provide a rapid, cost-effective, and data-rich initial assessment of the compound's therapeutic potential.

Part 1: In Silico Predictive Analysis

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is crucial to predict the compound's drug-like properties and to identify potential biological targets. This initial step helps in prioritizing experimental efforts and in designing more informed in vitro assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A favorable ADMET profile is a critical determinant of a drug candidate's success. Several computational tools can reliably predict these properties based on the molecule's structure.

Methodology:

-

Structure Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES or SDF).

-

Prediction Server: Utilize a validated web-based server such as SwissADME or pkCSM.

-

Analysis of Key Parameters:

-

Lipinski's Rule of Five: Assess the compound's oral bioavailability potential by checking for compliance with the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

-

Pharmacokinetic Properties: Evaluate predicted parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

Toxicity Risks: Identify potential toxicity flags, such as mutagenicity (AMES test prediction) or cardiotoxicity (hERG inhibition).

-

Data Summary Table:

| Predicted Property | Predicted Value for this compound | Interpretation |

| Molecular Weight | ~257.05 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP | ~2.5 | Optimal lipophilicity for cell membrane permeability. |

| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five. |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |

| GI Absorption | High (predicted) | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Low (predicted) | The compound is less likely to cross the blood-brain barrier, which may be advantageous for peripheral targets. |

| CYP450 Inhibition | Potential inhibitor of CYP2C9 (predicted) | Warrants further investigation for potential drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic (predicted) | Low risk of mutagenicity. |

Target Prediction (Reverse Docking)

Reverse docking, or target fishing, is a computational technique used to identify potential protein targets for a small molecule. This approach helps in narrowing down the possible mechanisms of action.

Methodology:

-

Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and energy minimization.

-

Target Database Screening: Utilize a platform like PharmMapper or SwissTargetPrediction, which screens the ligand against a large database of protein structures.

-

Analysis of Results: The output will be a ranked list of potential protein targets based on binding affinity scores. Prioritize targets that are known to be involved in disease pathways and are considered "druggable."

Workflow Diagram:

Caption: Workflow for in silico prediction of bioactivity.

Part 2: In Vitro Bioactivity Screening Cascade

Based on the in silico predictions and the known activities of similar compounds, a tiered in vitro screening approach is recommended. This cascade is designed to first assess broad cytotoxic effects, followed by more specific antimicrobial and anticancer assays.

Primary Cytotoxicity Screening (MTT Assay)

The initial step in any bioactivity screen is to determine the compound's general cytotoxicity against a representative mammalian cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Culture: Culture a human cell line (e.g., HEK293 for normal cells or HeLa for cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Screening (Broth Microdilution Assay)

Given that many tetrazole derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical next step.

Experimental Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Serially dilute the test compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Secondary Anticancer Screening (Apoptosis Assay)

If the primary cytotoxicity screen shows significant activity against a cancer cell line, a more specific assay to determine the mechanism of cell death is warranted. An apoptosis assay can distinguish between programmed cell death and necrosis.

Experimental Protocol (Annexin V/PI Staining):

-

Cell Treatment: Treat a cancer cell line (e.g., MCF-7 or A549) with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Screening Cascade Diagram:

Caption: Tiered approach for in vitro bioactivity screening.

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a tiered in vitro assay cascade, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this novel compound. Positive results from this initial screen would warrant further investigation, including more extensive profiling against a larger panel of cell lines or microbial strains, target deconvolution studies, and eventually, lead optimization to improve potency and pharmacokinetic properties. The self-validating nature of the proposed protocols, with the inclusion of appropriate controls, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.

solubility and stability of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-bromo-2-fluorophenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity but often improved metabolic stability and pharmacokinetic properties.[1][2] The presence of a bromo- and fluoro-substituted phenyl ring further modulates the compound's lipophilicity, electronic properties, and potential for intermolecular interactions, making it a valuable scaffold for drug discovery. A thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent, as these properties directly impact its formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and details the experimental protocols necessary for their empirical determination.

Predicted Physicochemical Properties

-

Acidity (pKa): The tetrazole ring imparts acidic properties to the molecule, with pKa values typically in the range of 4.5 to 5.0, similar to carboxylic acids.[2] The exact pKa will be influenced by the electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring.

-

Lipophilicity (logP): The presence of the halogenated phenyl ring suggests that the compound will be moderately to highly lipophilic. This will likely result in low aqueous solubility.

-

Tautomerism: 5-substituted tetrazoles can exist in two tautomeric forms: 1H and 2H. The 1H-tautomer is generally more prevalent in solution.[2] The specific tautomeric form can influence the compound's physical and biological properties.

Solubility Profile

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. For this compound, a comprehensive solubility profile should be established in various media.

Aqueous Solubility

Given its predicted lipophilicity, the intrinsic aqueous solubility of this compound is expected to be low. The solubility will be highly dependent on the pH of the medium due to the acidic nature of the tetrazole ring. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the tetrazole will deprotonate to form the more soluble tetrazolate anion.

Solubility in Organic Solvents

The compound is anticipated to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[3][4] Solubility in less polar solvents like ethanol and acetone is likely to be moderate, while it will be poorly soluble in non-polar solvents such as hexane.

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of this compound is essential. The shake-flask method is a widely accepted standard.[5]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8) and select relevant organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each medium.

Table 1: Projected Solubility Data for this compound

| Solvent/Medium | Predicted Solubility Range |

| Aqueous Buffer (pH 2.0) | < 0.1 mg/mL |

| Aqueous Buffer (pH 7.4) | 0.1 - 1.0 mg/mL |

| Methanol | > 10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |

| Ethanol | 1 - 10 mg/mL |

| Acetone | 1 - 10 mg/mL |

Diagram 1: Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in drug development to ensure its safety and efficacy over its shelf life.[7] The tetrazole ring is generally considered a stable aromatic system, but the overall stability of this compound can be affected by various environmental factors.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[9][10] These studies are crucial for developing stability-indicating analytical methods.[11]

Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[8]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for a specified duration. Neutralize samples before analysis.[8]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.[8]

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light.[8]

-

-

Sample Analysis: At each time point, withdraw a sample and analyze it using a developed and validated stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products.[6]

-

Identification of Degradants: If significant degradation is observed, use LC-MS/MS and NMR to identify the structure of the degradation products.[6][8]

Table 2: Summary of Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Thermal (Solution) | - | 70°C | Up to 48 hours |

| Thermal (Solid) | - | 70°C | Up to 48 hours |

| Photolytic | ICH Q1B specified light source | 25°C | As per guidelines |

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

Analytical Methodologies

The use of appropriate analytical techniques is crucial for the accurate determination of solubility and stability.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying the concentration of this compound in solubility studies and for monitoring its degradation in stability studies.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown degradation products formed during forced degradation studies. It provides molecular weight information and fragmentation patterns that help in structure elucidation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of the parent compound and its degradation products.[4][6]

Conclusion

While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its potential solubility and stability can be derived from the established chemistry of tetrazole-containing compounds. This guide provides a framework for researchers and drug development professionals to approach the characterization of this molecule. The detailed protocols for solubility and stability testing outlined herein offer a systematic approach to generating the critical data required for advancing this promising compound through the drug development pipeline. Empirical determination of these properties is essential and will provide the definitive insights needed for successful formulation and clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. benchchem.com [benchchem.com]

- 9. ajrconline.org [ajrconline.org]

- 10. acdlabs.com [acdlabs.com]

- 11. ajpsonline.com [ajpsonline.com]

Methodological & Application

Application Note & Protocol: [3+2] Cycloaddition for the Synthesis of 5-Aryl-1H-Tetrazoles

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 5-aryl-1H-tetrazoles via a [3+2] cycloaddition reaction between aryl nitriles and an azide source. Tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as organocatalysts.[1] Their role as bioisosteric replacements for carboxylic acids has made them a privileged scaffold in drug discovery.[1] This document provides an in-depth exploration of the reaction mechanism, a critical evaluation of various catalytic systems, detailed experimental protocols, and essential safety considerations for handling azide reagents.

Introduction: The Significance of 5-Aryl-1H-Tetrazoles

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a unique structural motif that imparts a range of desirable physicochemical properties to organic molecules. The 5-substituted-1H-tetrazoles, in particular, have garnered significant attention due to their structural and electronic similarity to carboxylic acids.[1] This bioisosterism allows for the substitution of a carboxylic acid group with a tetrazole ring in drug candidates, often leading to improved metabolic stability, enhanced bioavailability, and modulated acidity, without compromising the target binding affinity. Consequently, numerous blockbuster drugs, such as the antihypertensive agent Losartan, feature a 5-substituted tetrazole moiety.

The most proficient and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with an organic nitrile.[1][2] This reaction, a classic example of a 1,3-dipolar cycloaddition, offers a direct and atom-economical route to the tetrazole core.[3][4]

The [3+2] Cycloaddition Mechanism: A Closer Look

The formation of a tetrazole ring from a nitrile and an azide is a concerted pericyclic reaction. The azide ion acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The reaction proceeds through a cyclic transition state, leading to the formation of the five-membered tetrazole ring.

However, the direct reaction between a nitrile and sodium azide often requires harsh conditions due to a high activation energy barrier.[1][2] To overcome this, various catalytic systems have been developed to activate the nitrile, making it more susceptible to nucleophilic attack by the azide.

Catalytic Activation of the Nitrile

The key to an efficient [3+2] cycloaddition for tetrazole synthesis lies in the activation of the nitrile substrate. This is typically achieved through the use of Lewis acids or Brønsted acids.

-

Lewis Acid Catalysis: Metal salts, such as those of zinc, copper, and cobalt, are commonly employed as Lewis acid catalysts.[1][5][6][7] The metal center coordinates to the nitrogen atom of the nitrile, withdrawing electron density and making the carbon atom of the nitrile group more electrophilic and thus more reactive towards the azide nucleophile.[2]

-

Brønsted Acid Catalysis: Protic acids or ammonium salts can also catalyze the reaction by protonating the nitrile nitrogen, which similarly increases the electrophilicity of the nitrile carbon.[8][9]

The general mechanism involving a metal catalyst is depicted below:

Caption: Generalized catalytic cycle for the [3+2] cycloaddition synthesis of 5-aryl-1H-tetrazoles.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 5-aryl-1H-tetrazoles using different catalytic systems.

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from the work of Sharpless and co-workers, which emphasizes a more environmentally benign approach using water as the solvent.[10]

Materials:

-

Aryl nitrile (e.g., benzonitrile)

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Deionized water

-

Hydrochloric acid (HCl), 3M

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.5 equiv).

-

Add deionized water to the flask (concentration of nitrile ~1 M).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to pH ~2 with 3M HCl. This will protonate the tetrazole and may cause it to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 5-aryl-1H-tetrazole.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 2: Triethylammonium Chloride Catalyzed Synthesis

This method, reported by Koguro et al., utilizes an amine salt in an aromatic solvent and often results in high yields and purity.[8][9]

Materials:

-

Aryl nitrile (e.g., benzonitrile)

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl)

-

Toluene or another suitable aromatic solvent

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate solution, saturated

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend the aryl nitrile (1.0 equiv), sodium azide (1.3 equiv), and triethylamine hydrochloride (1.3 equiv) in toluene.

-

Heat the mixture to 110-120 °C and stir for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 1M HCl to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid is the 5-aryl-1H-tetrazole, which can be purified by recrystallization.

Data Presentation: Comparison of Catalytic Systems

| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| ZnBr₂ | Water | 100 | 12-24 | 80-95 | [10] |

| Et₃N·HCl | Toluene | 110-120 | 4-8 | 85-98 | [8] |

| Co(II) complex | DMSO | 110 | 12 | ~90 | [1][2] |

| Silica Sulfuric Acid | DMF | Reflux | 2-5 | 72-95 | [11][12] |

| Fe₃O₄@tryptophan-La | Neat | 120 | 1-2 | >90 | [13] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-aryl-1H-tetrazoles.

Caption: A typical experimental workflow for the synthesis of 5-aryl-1H-tetrazoles.

Safety Considerations: Handling Azides

CRITICAL: Sodium azide and hydrazoic acid are highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Hydrazoic Acid (HN₃) Formation: Acidic conditions can lead to the formation of hydrazoic acid, which is a volatile and highly explosive toxic gas.[14][15] It is crucial to avoid acidic workups until the reaction is complete and the mixture is cooled. Some protocols are specifically designed to minimize the in-situ formation of hydrazoic acid.[9][14]

-

Heavy Metal Azides: Sodium azide can react with heavy metals such as lead, copper, mercury, and silver to form highly shock-sensitive and explosive metal azides.[16] Avoid using metal spatulas for transferring sodium azide and ensure that azide-containing waste is not disposed of in drains that may contain lead or copper pipes.[16]

-

Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method for quenching residual azide is the addition of a sodium nitrite solution followed by acidification.

-

Thermal Stability: While sodium azide is relatively stable, organic azides can be thermally unstable. It is important to be aware of the decomposition temperatures of all reagents and products.

Conclusion

The [3+2] cycloaddition reaction between aryl nitriles and azides remains the most effective and versatile method for the synthesis of 5-aryl-1H-tetrazoles. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. While the use of azides necessitates stringent safety precautions, the protocols outlined in this application note, when followed diligently, provide reliable and efficient pathways to these valuable heterocyclic compounds. The continued development of greener and safer catalytic systems will undoubtedly expand the utility of this important transformation in both academic and industrial settings.[13][17][18]

References

- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-rad.com [sci-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]